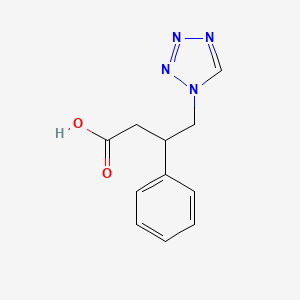

3-phenyl-4-(1H-tetrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-4-(1H-tetrazol-1-yl)butanoic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-phenyl-4-(1H-tetrazol-1-yl)butanoic acid involves the reaction of a primary alcohol or aldehyde with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Another method involves the use of microwave-assisted reactions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(1H-tetrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, ammonia, dicyandiamide, and sodium azide. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

3-Phenyl-4-(1H-tetrazol-1-yl)butanoic acid has numerous scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-4-(1H-tetrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Phenyl-4-(1H-tetrazol-1-yl)butanoic acid can be compared with other similar compounds, such as:

Oteseconazole: A tetrazole derivative used as an antifungal agent.

Quilseconazole: Another antifungal tetrazole derivative.

Valsartan: A tetrazole-containing antihypertensive drug

These compounds share the tetrazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of the phenyl and butanoic acid groups, which confer distinct chemical and biological properties .

Biological Activity

3-Phenyl-4-(1H-tetrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for enhancing the biological properties of compounds. The presence of the tetrazole moiety contributes to its interaction with various biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that compounds containing a tetrazole group exhibit a broad spectrum of biological activities, including:

- Analgesic : Potential pain-relieving properties.

- Antibacterial : Efficacy against various bacterial strains.

- Anticancer : Activity against different cancer cell lines.

- Anti-inflammatory : Reduction of inflammation markers.

- Antidiabetic : Influence on glucose metabolism.

The specific activities of this compound have been evaluated in various studies, highlighting its role as a xanthine oxidase inhibitor with promising results .

The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is crucial for conditions like gout and hyperuricemia. The inhibition is characterized by a mixed-type mechanism, indicating that it can bind to both the enzyme and the enzyme-substrate complex .

- Interaction with Biological Targets : The tetrazole moiety allows for effective binding to target proteins, enhancing the overall potency and selectivity of the compound against specific enzymes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and tetrazole groups significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish inhibitory activity against xanthine oxidase. A systematic approach to modifying these groups has led to the identification of more potent derivatives .

Table 1: Inhibition Potency of Various Derivatives

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 2s | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 0.031 | Xanthine oxidase inhibitor |

| 16a | Diaminopyrimidine-based derivative | 120 | MTHFD1 inhibitor |

| 16b | Tetrazole derivative | 150 | MTHFD2 inhibitor |

Case Studies

Several studies have focused on the efficacy of this compound and its derivatives:

- Xanthine Oxidase Inhibition : A study demonstrated that derivatives with a tetrazole moiety exhibited significantly enhanced inhibition of xanthine oxidase compared to their non-tetrazole counterparts, indicating the importance of this functional group in drug design .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of tetrazole-containing compounds, showing a reduction in inflammatory cytokines in vitro.

Properties

IUPAC Name |

3-phenyl-4-(tetrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c16-11(17)6-10(7-15-8-12-13-14-15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRQAQUJNCMHOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.